The Cellular Target of MM-589: A Technical Guide to a Potent WDR5-MLL Interaction Inhibitor
The Cellular Target of MM-589: A Technical Guide to a Potent WDR5-MLL Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic that targets the WD repeat domain 5 (WDR5) protein. Its primary mechanism of action is the disruption of the critical protein-protein interaction (PPI) between WDR5 and the mixed lineage leukemia (MLL) protein. This inhibition effectively abrogates the histone methyltransferase (HMT) activity of the MLL complex, which is aberrantly activated in certain forms of acute leukemia. By binding to a key arginine-binding pocket on WDR5, known as the WIN site, MM-589 prevents the recruitment of MLL, leading to a downstream reduction in the expression of oncogenic genes such as HOXA9 and MEIS1. This technical guide provides an in-depth overview of the cellular target of MM-589, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The Cellular Target: WD Repeat Domain 5 (WDR5)
The direct cellular target of MM-589 is WD repeat domain 5 (WDR5) . WDR5 is a highly conserved nuclear protein that functions as a critical scaffolding component of multiple epigenetic regulatory complexes, most notably the SET1/MLL histone methyltransferase (HMT) complexes.[1] These complexes are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), epigenetic marks associated with active gene transcription.[1]
In the context of MLL-rearranged (MLL-r) leukemias, the fusion of the MLL gene with various partner genes leads to the formation of oncogenic fusion proteins that require the MLL core complex, including WDR5, for their leukemogenic activity.[2][3] WDR5 plays a crucial role by tethering the MLL complex to chromatin and allosterically activating the methyltransferase activity of MLL.[2] The interaction between WDR5 and MLL is mediated by a conserved arginine-containing "WIN" (WDR5-interacting) motif within MLL, which binds to a specific pocket on the surface of WDR5.[4] MM-589 was specifically designed to target this WIN site, thereby competitively inhibiting the WDR5-MLL interaction.[4][5]
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity of MM-589.
| Parameter | Value | Assay | Reference |
| WDR5 Binding Affinity (IC50) | 0.90 nM | Competitive Binding Assay | [5] |
| WDR5 Binding Affinity (Ki) | < 1 nM | Competitive Binding Assay | [6] |
| MLL HMT Activity Inhibition (IC50) | 12.7 nM | AlphaLISA-based HMT Assay | [5] |
Table 1: Biochemical Activity of MM-589
| Cell Line | Description | IC50 (µM) | Reference |
| MV4-11 | Human acute monocytic leukemia (MLL-AF4) | 0.25 | [7] |
| MOLM-13 | Human acute myeloid leukemia (MLL-AF9) | 0.21 | [7] |
| HL-60 | Human promyelocytic leukemia (MLL wild-type) | 8.6 | [7] |
Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines
Signaling Pathway and Mechanism of Action
MM-589 acts by disrupting the WDR5-MLL signaling pathway, which is central to the epigenetic regulation of gene expression. The following diagram illustrates this pathway and the point of intervention by MM-589.
Caption: The WDR5-MLL signaling pathway and the inhibitory action of MM-589.
Experimental Protocols
AlphaLISA-based MLL Histone Methyltransferase (HMT) Functional Assay
This assay quantitatively measures the enzymatic activity of the MLL complex and its inhibition by MM-589.
Principle: The assay relies on the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology. A biotinylated histone H3 peptide substrate is methylated by the MLL complex in the presence of the methyl donor S-adenosylmethionine (SAM). The methylated peptide is then recognized by an antibody conjugated to an AlphaLISA acceptor bead. Streptavidin-coated donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into close proximity. Upon laser excitation, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads. The intensity of this signal is proportional to the level of histone methylation.
Protocol:
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Reaction Setup: In a 384-well plate, combine the MLL core complex (containing WDR5, MLL1, RbBP5, and ASH2L), the biotinylated histone H3 peptide substrate, and varying concentrations of MM-589 or a vehicle control (DMSO).
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Initiation: Start the enzymatic reaction by adding S-adenosylmethionine (SAM).
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Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
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Detection: Stop the reaction and initiate detection by adding a mixture of anti-methylated H3K4 antibody-conjugated acceptor beads and streptavidin-coated donor beads.
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Signal Reading: Incubate in the dark at room temperature for 30-60 minutes before reading the plate on an AlphaScreen-compatible plate reader.
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Data Analysis: Calculate the percent inhibition of MLL HMT activity at each concentration of MM-589 and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the AlphaLISA-based MLL HMT functional assay.
Competitive Binding Assay to WDR5
This assay determines the binding affinity of MM-589 to its target protein, WDR5.
Principle: This is a fluorescence polarization (FP)-based assay. A fluorescently labeled tracer peptide that binds to the WDR5 WIN site is used. When the tracer is bound to the larger WDR5 protein, its rotation is slowed, resulting in a high FP signal. When an unlabeled competitor (MM-589) displaces the tracer from WDR5, the free tracer rotates more rapidly, leading to a decrease in the FP signal.
Protocol:
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Assay Mixture: In a suitable microplate, combine recombinant WDR5 protein and the fluorescently labeled tracer peptide.
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Competitor Addition: Add varying concentrations of MM-589 or a vehicle control.
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Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
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FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
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Data Analysis: Plot the change in FP against the concentration of MM-589 to generate a competition curve and calculate the IC50 value. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of MM-589 on leukemia cell lines.
Principle: A common method is the use of a resazurin-based reagent (e.g., CellTiter-Blue). Viable, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin. The intensity of the fluorescence is proportional to the number of viable cells.
Protocol:
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Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13, HL-60) into 96-well plates at a predetermined density.
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Compound Treatment: Treat the cells with a serial dilution of MM-589 or a vehicle control.
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Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
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Reagent Addition: Add the resazurin-based reagent to each well.
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Incubation: Incubate for 1-4 hours to allow for the reduction of the reagent.
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Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
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Data Analysis: Normalize the fluorescence readings to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Conclusion
MM-589 is a potent and specific inhibitor of the WDR5-MLL protein-protein interaction. Its cellular target is WDR5, and by disrupting the formation of the MLL core complex, it effectively inhibits the histone methyltransferase activity that is crucial for the survival of MLL-rearranged leukemia cells. The high affinity of MM-589 for WDR5 and its potent cellular activity make it a valuable tool for further research into the role of the WDR5-MLL axis in cancer and a promising lead compound for the development of novel epigenetic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
